5-Cyclopropoxypyridine-2,3-diamine
Description
5-Cyclopropoxypyridine-2,3-diamine is a heterocyclic compound featuring a pyridine core substituted with amino groups at the 2- and 3-positions and a cyclopropoxy group at the 5-position. Pyridine-based diamines are often explored in medicinal chemistry due to their ability to coordinate metal ions, modulate electronic properties, and interact with biological targets. The cyclopropoxy substituent may enhance metabolic stability and influence lipophilicity, impacting bioavailability and target binding .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2,9H2,(H2,10,11) |
InChI Key |
LNOQJJUMEOWGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-2,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production of 5-Cyclopropoxypyridine-2,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: N-oxides of 5-Cyclopropoxypyridine-2,3-diamine.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxypyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzo[g]quinoxaline Derivatives (Anticancer Agents)
Structural Features :
- Core: Naphthalene-derived benzo[g]quinoxaline.
- Substituents : 2,4-Disubstituted groups synthesized from naphthalene-2,3-diamine precursors.
Bioactivity :
Comparison :
Cyclam/Polyamine Derivatives (Anti-HIV Agents)
Structural Features :
- Core : Cyclam (macrocyclic tetraamine) or linear polyamines.
- Substituents: Pyridine or aminophenyl groups appended to the macrocycle.
Bioactivity :
- Anti-HIV-1 activity observed in monosubstituted cyclam derivatives, attributed to interactions with viral entry or replication machinery .
Comparison :
- The pyridine ring in 5-Cyclopropoxypyridine-2,3-diamine is smaller and less conformationally flexible than cyclam macrocycles, which may limit multitarget engagement but enhance specificity.
- The cyclopropoxy group’s electron-withdrawing effects could modulate amine basicity differently compared to acetate pendant arms in cyclam derivatives .
1-Cyclopropylpyrrolidin-3-amine
Structural Features :
- Core : Pyrrolidine (saturated 5-membered ring).
- Substituents : Cyclopropyl group at the 1-position and amine at the 3-position.
Properties :
Comparison :
- Pyrrolidine’s higher basicity may increase solubility in acidic environments compared to pyridine’s weaker basicity.
Diaminotoluene (m-TDA Mixture)
Structural Features :
- Core : Benzene ring.
- Substituents : 1,3-Diamine groups and a methyl group.
Comparison :
- The 2,3-diamine configuration in 5-Cyclopropoxypyridine-2,3-diamine creates a vicinal diamine motif, which may enhance metal chelation compared to m-TDA’s 1,3-diamine arrangement.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Anticancer Potential: The vicinal diamine and cyclopropoxy groups in 5-Cyclopropoxypyridine-2,3-diamine warrant evaluation against cancer cell lines, leveraging insights from benzo[g]quinoxaline derivatives .
- Antiviral Applications : Structural parallels to cyclam-pyridine hybrids suggest possible anti-HIV screening, though macrocycle absence may limit efficacy .
- Material Science: Compared to m-TDA, the pyridine core and cyclopropoxy group could yield novel polymers with enhanced thermal or electronic properties .
Limitations : Direct pharmacological or synthetic data on 5-Cyclopropoxypyridine-2,3-diamine are absent in the provided evidence; further experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
